4-(Piperidin-4-yloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yloxy)quinoline is a heterocyclic compound that combines the structural features of both piperidine and quinoline. Piperidine is a six-membered ring containing one nitrogen atom, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)quinoline typically involves the reaction of a quinoline derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction, where a halogenated quinoline reacts with piperidine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
4-(Piperidin-4-yloxy)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)quinoline: Similar structure but with a different position of the piperidine ring.
4-(Morpholin-4-yloxy)quinoline: Contains a morpholine ring instead of a piperidine ring.
4-(Pyrrolidin-4-yloxy)quinoline: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(Piperidin-4-yloxy)quinoline is unique due to its specific combination of piperidine and quinoline structures, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-4-13-12(3-1)14(7-10-16-13)17-11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 |
InChI Key |
COZYQISFAMRYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.